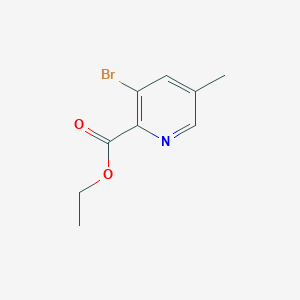
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-bromo-5-methyl-pyridine-2-carboxylate often involves esterification and bromination reactions. For example, ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate is used as a starting material, which through esterification and subsequent bromination, yields the desired product with high purity and yield, indicating a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Molecular Structure Analysis
The molecular structure of related polysubstituted pyridines has been analyzed through crystallography, revealing nearly planar structures stabilized by various intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π interactions. These interactions facilitate the formation of supramolecular aggregates, highlighting the significance of molecular interactions in the stabilization of the compound's structure (J. Suresh et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cyclocondensation and annulation, to form diverse heterocyclic compounds. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, producing highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. Such reactions expand the scope of its applicability in organic synthesis (Xue-Feng Zhu et al., 2003).
Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in a phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and high yields, expanding the scope of reactions involving similar compounds like Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).
2. Intermediate for New Insecticides
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound synthesized from this compound, serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).
3. Antibacterial Activity in Pyrrolopyridine Analogs
Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a structurally related compound, is utilized to synthesize 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which exhibit antibacterial activity in vitro. This highlights the potential of similar compounds like this compound in antibacterial research (Toja et al., 1986).
4. Synthesis of Furo[3,2-b]pyridine Derivatives
Ethyl 3-hydroxypiconate, similar in structure to this compound, is used in synthesizing furo[3,2-b]pyridine and its derivatives. These compounds are synthesized through a series of reactions including O-alkylation, cyclization, hydrolysis, and decarboxylation, demonstrating the versatility of pyridine carboxylate derivatives in organic synthesis (Shiotani & Morita, 1986).
5. Antihypertensive Activity in Novel Derivatives
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, synthesized from compounds akin to this compound, are expected to exhibit antihypertensive activity. This implies potential therapeutic applications of similar compounds in the treatment of hypertension (Kumar & Mashelker, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to them, which can result in changes to the target’s function or structure .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, such as inducing or inhibiting certain cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
properties
IUPAC Name |
ethyl 3-bromo-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)4-6(2)5-11-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKRFNDSPNAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
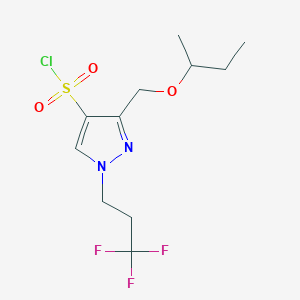
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

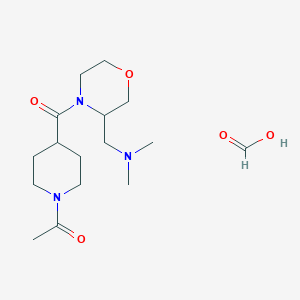
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
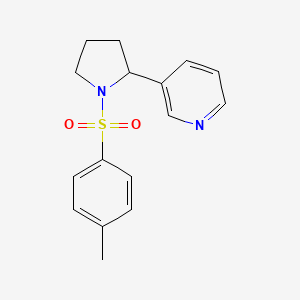

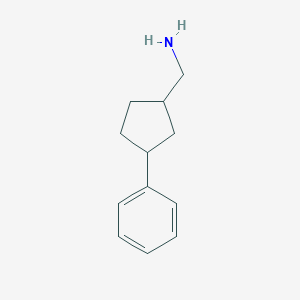
![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)